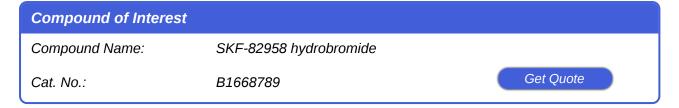


SKF-82958 Hydrobromide: A Technical Guide for Researchers

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An In-depth Examination of a Potent D1-like Dopamine Receptor Agonist in Preclinical Research

SKF-82958 hydrobromide is a potent and selective full agonist for the D1-like dopamine receptor family, making it a valuable tool in neuroscience research.[1][2][3] Its ability to selectively activate these receptors allows for the precise investigation of their role in various physiological and pathological processes. This technical guide provides a comprehensive overview of **SKF-82958 hydrobromide**, including its pharmacological properties, key research applications, experimental protocols, and associated signaling pathways. The hydrobromide salt form of SKF-82958 is noted for its enhanced water solubility and stability compared to the free base, without altering its biological activity at equivalent molar concentrations.[1]

Pharmacological Profile

SKF-82958 displays a high affinity and selectivity for the D1-like dopamine receptors (D1 and D5) over the D2-like receptors. This selectivity is crucial for isolating and studying the specific functions of the D1-like receptor system. The compound's agonistic activity at the D1 receptor stimulates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of SKF-82958. This data is essential for designing experiments and interpreting results.



Parameter	Value	Receptor/Syst em	Species	Reference
K0.5	4 nM	Dopamine D1 Receptor	[1][2][3]	
K0.5	73 nM	Dopamine D2 Receptor	[1][2][3]	
EC50	491 nM	Adenylate Cyclase Activity	Rat (striatal membranes)	[1][2][3]

Research Applications

The selective activation of D1-like dopamine receptors by SKF-82958 has led to its use in a wide range of research areas, including:

- Parkinson's Disease: Research has explored the potential of D1 receptor agonists like SKF-82958 to alleviate motor symptoms. Studies in animal models of Parkinson's disease have shown that SKF-82958 can induce rotational behavior, a common measure of antiparkinsonian efficacy.[4] For instance, in a study with hemiparkinsonian monkeys, SKF-82958 was shown to potentiate contraversive circling, indicating a potential therapeutic effect.[4] Furthermore, it has been shown to suppress pilocarpine-induced tremulous jaw movements in rats, a model relevant to parkinsonian tremors.[1][2][3]
- Addiction and Reward: The dopamine system is central to reward and reinforcement, and D1 receptors play a critical role. SKF-82958 has been used to investigate the involvement of D1 receptors in the reinforcing effects of drugs of abuse. Studies have demonstrated that rats will self-administer SKF-82958, suggesting it has rewarding properties mediated by D1 receptor activation.[5][6] Furthermore, research has shown that SKF-82958 can induce a conditioned place preference, further supporting its role in reward-related learning.[7]
- Autism Spectrum Disorder (ASD): Recent research has implicated dopaminergic signaling dysfunction in ASD. In a mouse model with a Shank3 deficiency, which exhibits ASD-like behaviors, administration of SKF-82958 was found to restore social behaviors, synaptic function, and signaling deficits.[8] This suggests that D1 receptor agonism could be a potential therapeutic strategy for certain forms of ASD.[8]



 Cognitive Function: D1 receptors in the prefrontal cortex are known to be involved in working memory and executive functions. While not the primary focus of the provided search results, the role of SKF-82958 in modulating these cognitive processes is an active area of investigation.

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted using SKF-82958.

In Vivo Behavioral Assessment: Drug Discrimination in Rats

This protocol is used to assess the subjective effects of a drug.

Objective: To determine if rats can discriminate SKF-82958 from a vehicle control.

Methodology:

- Subjects: Male Wistar rats are typically used.
- Apparatus: Standard two-lever operant conditioning chambers.
- Training: Rats are trained to press one lever after an injection of SKF-82958 (e.g., 0.03 mg/kg, intraperitoneally) and the other lever after a vehicle injection to receive a food reward.
 [9]
- Testing: Once trained, the ability of other compounds to substitute for the SKF-82958 cue is tested. The number of presses on the drug-appropriate lever is measured.
- Data Analysis: The percentage of responses on the drug-appropriate lever is calculated. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.

In Vivo Behavioral Assessment: Conditioned Place Preference in Rats

This protocol is used to assess the rewarding or aversive properties of a drug.



Objective: To determine if SKF-82958 induces a preference for a drug-paired environment.

Methodology:

- Subjects: Male Wistar rats are commonly used.
- Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.
- Pre-conditioning: On the first day, rats are allowed to freely explore the entire apparatus to determine any initial preference for one side.
- Conditioning: Over several days, rats receive an injection of SKF-82958 (e.g., 0.05 mg/kg, subcutaneously or intraperitoneally) and are confined to one of the outer chambers.[7] On alternate days, they receive a vehicle injection and are confined to the other outer chamber.
- Post-conditioning (Test): On the final day, drug-free rats are allowed to freely explore the entire apparatus. The time spent in each of the three chambers is recorded.
- Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.

In Vitro Assay: Adenylate Cyclase Activity in Rat Striatal Membranes

This assay measures the functional consequence of D1 receptor activation.

Objective: To determine the potency of SKF-82958 in stimulating adenylate cyclase activity.

Methodology:

- Tissue Preparation: Striatal tissue is dissected from rat brains and homogenized. The membrane fraction is isolated by centrifugation.
- Assay: The membranes are incubated with various concentrations of SKF-82958 in the presence of ATP and other necessary co-factors.



- Measurement: The amount of cyclic AMP (cAMP) produced is quantified, typically using radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The concentration of SKF-82958 that produces 50% of the maximal stimulation of adenylate cyclase (EC50) is calculated.[1][2][3]

Signaling Pathways and Visualizations

SKF-82958, as a D1 receptor agonist, primarily signals through the Gαs/olf-coupled pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

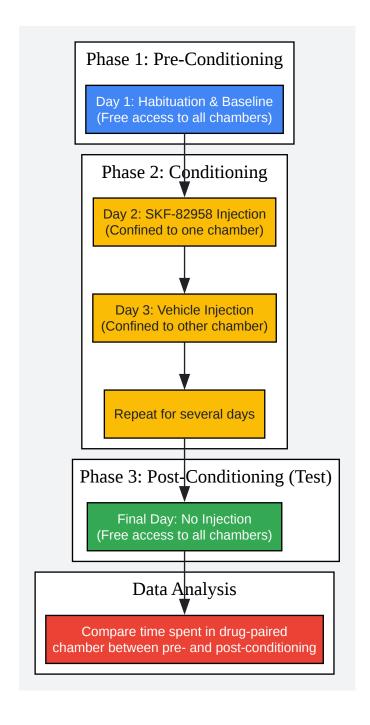
In some contexts, such as in Shank3-deficient mouse models of autism, SKF-82958 has been shown to restore ERK-CREB signaling and the expression of Brain-Derived Neurotrophic Factor (BDNF).[8]



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Canonical D1 Receptor Signaling Pathway Activated by SKF-82958.





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Experimental Workflow for Conditioned Place Preference (CPP) Studies.

In summary, **SKF-82958 hydrobromide** is an indispensable pharmacological tool for elucidating the multifaceted roles of the D1-like dopamine receptor system in health and disease. Its high selectivity and potent agonism allow for targeted investigations that continue to advance our understanding of neuropsychiatric and neurodegenerative disorders.



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